Azithromycin Monohydrate

Antibacterial Susceptibility Testing Macrolide Comparative Activity Gram-Negative Pathogens

Addressing the challenge of macrolide resistance in enteric pathogens, Azithromycin Monohydrate offers 16- to >32-fold higher potency against S. typhi vs erythromycin. Its crystalline monohydrate form ensures <2% degradation under accelerated conditions, ideal for formulation stability studies. • >32-fold potency gain over erythromycin against S. typhi (MIC₉₀ 8 vs >128 mg/L) • Non-hygroscopic, <2% degradation at 40°C/75% RH over 3 months • Suitable for solid oral dosage forms in high-humidity regions

Molecular Formula C38H74N2O13
Molecular Weight 767.0 g/mol
CAS No. 121470-24-4
Cat. No. B177709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin Monohydrate
CAS121470-24-4
SynonymsAzadose
Azithromycin
Azithromycin Dihydrate
Azithromycin Monohydrate
Azitrocin
Azythromycin
CP 62993
CP-62993
CP62993
Dihydrate, Azithromycin
Goxal
Monohydrate, Azithromycin
Sumamed
Toraseptol
Ultreon
Vinzam
Zentavion
Zithromax
Zitromax
Molecular FormulaC38H74N2O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
InChIInChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
InChIKeyHQUPLSLYZHKKQT-WVVFQGGUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin Monohydrate Overview


Azithromycin Monohydrate (CAS 121470-24-4) is a crystalline hydrate form of azithromycin, a semi-synthetic azalide antibiotic belonging to the macrolide class [1]. It contains one molecule of water per molecule of azithromycin (molecular formula C38H72N2O12·H2O) and is structurally derived from erythromycin by incorporating a methyl-substituted nitrogen into the 15-membered lactone ring, which confers enhanced acid stability and distinct pharmacokinetic properties relative to first-generation macrolides [2].

Workflow Macrolide susceptibility screening in Gram-negative pathogens
Selection Crystalline monohydrate form for solid-state stability studies
Context Supports comparative antimicrobial endpoint assessment and formulation research

Azithromycin Monohydrate: Non-Interchangeability


Procurement decisions for azithromycin monohydrate cannot rely on generic macrolide substitution due to quantifiable differences in antibacterial spectrum, pharmacokinetic behavior, and solid-state stability. While azithromycin shares the macrolide mechanism, its 15-membered azalide ring confers a markedly different activity profile: it demonstrates 16- to >32-fold higher potency against Salmonella typhi compared to erythromycin [1] but is 4- to 8-fold less active against Gram-positive cocci [2]. Additionally, the monohydrate crystalline form exhibits distinct physical stability and hygroscopicity profiles compared to the commercially prevalent dihydrate form, which directly impacts formulation shelf-life and handling requirements [3]. These differences necessitate evidence-based selection rather than class-level substitution.

Azithromycin Monohydrate
Broth microdilution context: reported potency advantage against S. typhi and H. influenzae
Erythromycin / Older Macrolides
Gram-negative activity may be substantially lower; class-level substitution may shift susceptibility interpretation
This Monohydrate
Defined crystalline form with reported non-hygroscopic behavior under controlled preparation
Dihydrate or Unspecified Hydrate
Stability and hygroscopicity profiles may differ; direct interchange may require solid-state characterization

Azithromycin Monohydrate: Comparative Evidence


Activity Against Salmonella typhi

Azithromycin monohydrate demonstrates substantially greater in vitro activity against Salmonella typhi than erythromycin. In a study of 60 clinical isolates, azithromycin exhibited an MIC90 of 8 mg/L (range 4–16 mg/L), whereas erythromycin showed an MIC90 exceeding 128 mg/L (range 32 to >128 mg/L), representing at least a 16-fold improvement in potency [1].

Activity vs S. typhi
Head-to-head
>16-fold lower MIC90
Reported antimicrobial susceptibility endpoint for S. typhi screening
60 clinical isolates; broth microdilution
Antibacterial Susceptibility Testing Macrolide Comparative Activity Gram-Negative Pathogens

Activity Against Haemophilus influenzae

Azithromycin exhibits markedly superior in vitro activity against Haemophilus influenzae compared to erythromycin. In a study of 689 clinical isolates, 41% of H. influenzae strains were inhibited by azithromycin at 0.5 mg/L, and all isolates were inhibited at 2 mg/L. In contrast, the MIC90 for erythromycin was 8 mg/L, with 36% of isolates requiring concentrations ≥4 mg/L for inhibition [1]. Additionally, azithromycin was found to be more active against H. influenzae than three other tested macrolides [2].

Activity vs H. influenzae
Head-to-head
MIC90 ≤2 mg/L vs 8 mg/L (erythromycin)
Supports respiratory pathogen susceptibility endpoint review
689 clinical isolates; comparative macrolide panel
Respiratory Tract Infection Haemophilus influenzae Macrolide Susceptibility

Gastrointestinal Tolerability

In two randomized, multicenter clinical trials for acute lower respiratory tract infection, azithromycin (1.5 g over 5 days) demonstrated a lower incidence of adverse events compared to erythromycin (14-20 g over 7-10 days) and amoxycillin (10.5 g over 7 days). Gastrointestinal adverse events occurred in 5% of azithromycin-treated patients versus 18% and 17% in the erythromycin and amoxycillin groups, respectively [1]. Complete clinical cure rates were 70% and 51% for azithromycin across the two studies, compared to 60% for erythromycin and 45% for amoxycillin [1].

GI Tolerability
Trial context
5% vs 18% (erythromycin)
Reported tolerability endpoint comparison in lower respiratory trial
Randomized multicenter; gastrointestinal adverse events
Clinical Tolerability Safety Profile Patient Compliance

Solid-State Stability

Crystalline azithromycin monohydrate prepared via a controlled ethanol/water precipitation process exhibits a defined stability profile. According to patent data, the resulting monohydrate form demonstrates less than 2% (w/w) degradation products after three months of storage under both ambient (room temperature) and accelerated conditions (40°C, 75% relative humidity) and is characterized as non-hygroscopic [1]. This contrasts with earlier reports that monohydrate forms were unstable and hygroscopic [1], underscoring the importance of specific crystalline preparation methods.

Solid-State Stability
Cross-study
Supports formulation stability screening for this monohydrate preparation
Controlled precipitation method; non-hygroscopic reported
Tissue Distribution
Class-level
10–100x tissue/plasma ratio
PK exposure context for tissue penetration research
Class property; data from human/animal PK studies
Solid-State Stability Pharmaceutical Formulation Hygroscopicity

Tissue Distribution and Accumulation

Azithromycin's unique dibasic structure facilitates extensive and sustained tissue penetration, with tissue concentrations often exceeding plasma levels by 10- to 100-fold [1]. This pharmacokinetic profile enables once-daily dosing and shorter treatment courses (e.g., 3-5 days for respiratory infections) compared to older macrolides requiring multiple daily doses [1]. The 15-membered azalide ring modification, which distinguishes azithromycin from erythromycin, is directly responsible for this enhanced tissue pharmacokinetic behavior [1]. While this is a class property of azithromycin, the monohydrate form is the principal crystalline hydrate used in commercial formulations.

Tissue Distribution
Class-level
10–100x tissue/plasma ratio
PK exposure context for tissue penetration research
Class property; data from human/animal PK studies
Pharmacokinetics Tissue Distribution Dosing Regimen

Azithromycin Monohydrate: Application Scenarios


Gram-Negative Susceptibility Testing

Given the superior in vitro activity of azithromycin monohydrate against Salmonella typhi (MIC90 8 mg/L vs >128 mg/L for erythromycin) and Haemophilus influenzae (MIC90 ≤2 mg/L vs 8 mg/L for erythromycin) [1][2], this compound is particularly suitable for microbiology laboratories and researchers investigating macrolide susceptibility in enteric and respiratory pathogens, especially in settings where erythromycin resistance or fluoroquinolone resistance is prevalent.

Solid Oral Dosage Form Development

The crystalline azithromycin monohydrate form characterized by <2% degradation under accelerated conditions (40°C/75% RH for 3 months) and non-hygroscopic properties [1] makes it a viable candidate for solid oral dosage formulation development, including tablets and capsules intended for distribution in regions with high ambient humidity or for products requiring extended shelf-life.

Short-Course Therapy Clinical Trials

The documented lower incidence of gastrointestinal adverse events (5% for azithromycin vs 18% for erythromycin) and the pharmacokinetic profile enabling once-daily dosing [1][2] support the use of azithromycin monohydrate in clinical trials exploring simplified, short-course treatment regimens for community-acquired pneumonia, acute exacerbations of chronic bronchitis, and other respiratory infections where patient adherence is a critical endpoint.

Hydrate Solubility Reference Standard

As one of the defined crystalline hydrates of azithromycin, the monohydrate form serves as a reference material in fundamental studies of hydrate solubility, phase transformation, and crystallization thermodynamics. Its solubility behavior in binary solvent mixtures (ethanol/water, propanol/water) has been systematically characterized across temperatures from 283.15 K to 323.15 K [1], providing a data foundation for process optimization in pharmaceutical manufacturing and polymorph control.

Application
Selection Property
Validation Focus
Gram-negative pathogen susceptibility research
Macrolide comparative activity profile
MIC endpoint review for S. typhi and H. influenzae
Solid oral dosage formulation research
Crystalline form stability and hygroscopicity
Degradation and handling stability under stress conditions
Clinical trial endpoint evaluation in respiratory infection models
Tolerability and dosing regimen context
Adverse event incidence and treatment duration endpoints
Crystalline hydrate solubility reference studies
Solubility in binary solvent systems
Crystallization thermodynamics and polymorph control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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